Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate

Descripción

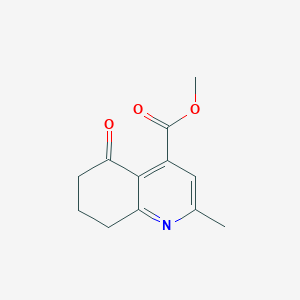

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate is a tetrahydroquinoline derivative characterized by a partially saturated bicyclic core. Its structure features a methyl group at position 2, a ketone group at position 5, and a methyl ester at position 4 (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which often exhibit anticancer, antimicrobial, and anti-inflammatory properties. The compound is commercially available in hydrochloride form (CAS: 2193067-49-9) with a molecular formula of C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol .

Propiedades

IUPAC Name |

methyl 2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-6-8(12(15)16-2)11-9(13-7)4-3-5-10(11)14/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRKMDQOZBUPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)CCCC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a β-keto ester under acidic conditions, followed by cyclization and esterification steps. The reaction conditions often involve the use of glacial acetic acid and hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification reactions with alcohols (e.g., ethanol, isopropyl alcohol) produce alternative esters.

Mechanistic Notes :

-

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

-

Transesterification involves alcohol exchange, catalyzed by acid.

Ketone Reduction

The 5-oxo group is reducible to a secondary alcohol using borohydrides or catalytic hydrogenation.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hr | 5-Hydroxy-2-methyl-5,6,7,8-THQ-4-carboxylate | 65% | |

| H₂ (1 atm), Pd/C | EtOH, RT, 12 hr | Same as above | 88% |

Application : Reduced derivatives show enhanced solubility and bioactivity .

Nucleophilic Substitution at C-4

The C-4 position (adjacent to the ester) participates in nucleophilic aromatic substitution (NAS) with amines or thiols.

Limitations : Steric hindrance from the 2-methyl group slows NAS kinetics .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | Toluene, 110°C, 3 hr | Pyrimido[4,5-b]quinoline-2(1H)-one | 45% | |

| NH₂NH₂·H₂O | EtOH, reflux, 5 hr | Tetrahydroquinolino[3,4-d]pyrazole | 50% |

Key Insight : Cyclization exploits the ketone’s electrophilicity and the ester’s capacity for condensation .

Condensation with Carbonyl Partners

The ketone group undergoes aldol-like condensations with aldehydes or ketones.

| Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaOH (10%), EtOH, RT, 12 hr | 5-(Benzylidene)-2-methyl-THQ-4-carboxylate | 70% | |

| Acetophenone | LDA, THF, −78°C, 2 hr | Cross-conjugated diketone derivative | 40% |

Side Reaction : Self-condensation occurs under prolonged basic conditions .

Oxidation of the Tetrahydroquinoline Core

The saturated 5,6,7,8-tetrahydro ring oxidizes to aromatic quinoline under strong oxidants.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (dil.), 60°C, 4 hr | 2-Methyl-5-oxo-quinoline-4-carboxylate | 30% | |

| DDQ | DCM, RT, 24 hr | Same as above | 75% |

Note : Oxidation destabilizes the ester group, necessitating mild conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate has a complex molecular structure characterized by a tetrahydroquinoline core, which is known for its ability to interact with biological systems. The compound's molecular formula is , with a molecular weight of approximately 245.26 g/mol. Its structure allows for various modifications that can enhance its biological activity.

Anticancer Properties

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit promising anticancer activities. For instance, studies have shown that methyl 2-methyl-5-oxo derivatives can induce apoptosis in cancer cells and inhibit the proliferation of resistant cancer cell lines. This is particularly important in treating multidrug-resistant cancers where conventional therapies fail .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 2-methyl-5-oxo derivative | A2780 (ovarian carcinoma) | 0.6 | Induces mitochondrial membrane depolarization |

| Methyl 2-methyl-5-oxo derivative | HCT-116 (colon carcinoma) | 5.4 | Inhibits cell cycle progression |

| Methyl 2-methyl-5-oxo derivative | MES-SA-DX5 (sarcoma) | Varies | Blocks P-glycoprotein efflux |

Drug Development Potential

The structural features of methyl 2-methyl-5-oxo compounds make them suitable candidates for further development as therapeutic agents. Their ability to target specific pathways involved in cancer progression positions them as potential leads in drug discovery.

Synthesis and Modification

The synthesis of methyl 2-methyl-5-oxo derivatives involves various chemical reactions that allow for the introduction of different functional groups to enhance potency and selectivity. Research into the enantioselective synthesis of these compounds has revealed that stereochemistry significantly influences their biological activity .

Clinical Relevance

Several studies have focused on the clinical implications of using methyl 2-methyl-5-oxo derivatives in cancer therapy:

- A Study on Ovarian Cancer : A derivative was tested on A2780 cells, showing significant cytotoxicity with an IC50 value of 0.6 µM, indicating strong potential for treating ovarian cancer .

- Resistance Mechanisms : Research highlighted how these compounds could overcome P-glycoprotein-mediated drug resistance, making them valuable in treating resistant cancer types .

Mecanismo De Acción

The mechanism of action of methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and metabolism .

Comparación Con Compuestos Similares

Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Actividad Biológica

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate can be synthesized through multi-step organic reactions. A common method involves the condensation of an aniline derivative with a β-keto ester under acidic conditions, followed by cyclization and esterification. The reaction typically employs glacial acetic acid and hydrochloric acid as catalysts.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antiproliferative activity against various cancer cell lines. In particular, a study evaluated several compounds derived from 2-methyl-5,6,7,8-tetrahydroquinoline for their effects on human cancer cells such as HeLa (cervical carcinoma) and A2780 (ovarian carcinoma). The most active compound, designated as (R)-5a, was found to induce mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in A2780 cells . This suggests that the compound may exert its cytotoxic effects by promoting oxidative stress within cancer cells.

Table 1: IC50 Values of Selected Compounds Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (R)-5a | HeLa | 5.4 |

| (R)-5a | A2780 | 17.2 |

| 3a | MSTO-211H | 36 ± 4 |

| 2b | HT-29 | 77 ± 7 |

The ability of these compounds to induce oxidative stress is crucial for their anticancer potential, as many cancer therapies aim to exploit the heightened oxidative stress that cancer cells experience .

The mechanism by which methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate exerts its biological effects involves interaction with various molecular targets. It has been shown to bind to specific enzymes and receptors that modulate cellular pathways involved in proliferation and apoptosis. The increase in ROS levels leads to mitochondrial dysfunction, which is a well-known pathway for inducing apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate has been investigated for other biological activities:

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against various pathogens.

- Cholinesterase Inhibition : Certain derivatives have shown promise as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .

- Metabolic Disorder Management : There is emerging evidence supporting the use of related compounds in managing metabolic disorders such as diabetes mellitus .

Case Studies and Research Findings

Several research initiatives have focused on exploring the biological activity of this compound and its derivatives:

- Study on Stereochemistry : Research indicated that the stereochemistry of tetrahydroquinoline derivatives significantly affects their biological activity. For instance, enantiomers displayed different cytotoxic effects against the same cell lines .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the quinoline structure can enhance potency and selectivity against specific targets .

- Oxidative Stress Mechanism : A study highlighted that compounds inducing higher levels of ROS could effectively target resistant cancer cell lines by exploiting their adaptive mechanisms against oxidative stress .

Q & A

Q. What are the standard synthetic routes for Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate?

The compound is typically synthesized via a Hantzsch-like dihydropyridine reaction followed by oxidative aromatization. For example, a related ethyl ester derivative was prepared by condensing 3-aminocyclohex-2-enone with aldehydes and β-ketoesters, followed by oxidation using H₂O₂ and a PEG-ionic liquid catalyst . Adjusting the ester group (methyl vs. ethyl) requires optimizing solvent polarity and reaction temperature to favor methylation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and ring saturation (e.g., methyl groups at C2 and C4, ester carbonyl resonance).

- X-ray diffraction (XRD) : For absolute configuration determination, as seen in related tetrahydroquinoline derivatives with similar fused-ring systems .

- IR spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen-bonding motifs .

Q. How is the purity of the compound validated after synthesis?

Purity is assessed via:

- HPLC with UV detection (λ ~250–300 nm for quinoline absorption).

- Melting point consistency (compare with literature values of analogs, e.g., ethyl derivatives melt at ~180–185°C ).

- Combined TLC and mass spectrometry to detect unreacted intermediates or oxidation byproducts .

Advanced Research Questions

Q. How can oxidative aromatization conditions be optimized to improve yield?

Catalyst selection is critical. For example, PEG1000-BMImI (a polyethyleneglycol-ionic liquid complex) enhances H₂O₂ efficiency by stabilizing reactive intermediates . Solvent screening (e.g., dichloromethane/hexane mixtures) can minimize side reactions during crystallization. Kinetic studies using in-situ IR or Raman spectroscopy may reveal optimal oxidation endpoints .

Q. What methodologies resolve discrepancies between calculated and observed NMR chemical shifts?

Conformational flexibility in the tetrahydroquinoline ring can cause shift variations. Use DFT calculations (e.g., B3LYP/6-31G*) to model puckered conformations and compare with experimental data. For example, envelope conformations in similar compounds show distinct dihedral angles (e.g., 56.98° between pyridine and benzene rings) .

Q. How is hydrogen bonding analyzed in the crystal lattice?

Apply graph set analysis (Etter’s formalism) to categorize interactions (e.g., C–H⋯O bonds) into patterns like R₂²(8) or D₁¹(6) . In related structures, weak C–H⋯O interactions form bilayer arrangements parallel to crystallographic planes .

Q. What parameters quantify ring puckering in the tetrahydroquinoline moiety?

Use Cremer-Pople puckering coordinates (Q, θ, φ) derived from XRD data. For a six-membered saturated ring, amplitude (Q) and phase angles (θ, φ) differentiate between chair, boat, or envelope conformations. Software like SHELXL refines these parameters during structure solution .

Q. How to address low R-factors despite poor electron density fit in XRD refinement?

Over-parameterization or incorrect space group assignment may cause this. Cross-validate using:

Q. What evidence supports the mechanism of dihydropyridine oxidation?

Isolation of intermediates (e.g., 1,4-dihydropyridine precursors) via flash chromatography and characterization by MS/MS fragmentation confirms stepwise aromatization. Isotopic labeling (¹⁸O in H₂O₂) can trace oxygen incorporation into the carbonyl group .

Q. How to interpret conflicting XRD data from different crystallization batches?

Polymorphism or solvent inclusion may explain variations. For example, dichloromethane/hexane vs. ethanol crystallization can alter packing motifs. Use Hirshfeld surface analysis to compare intermolecular contacts and identify solvent-driven structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.